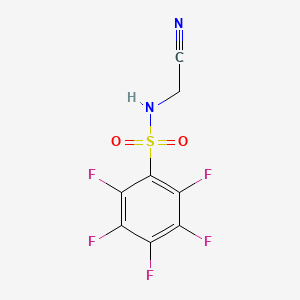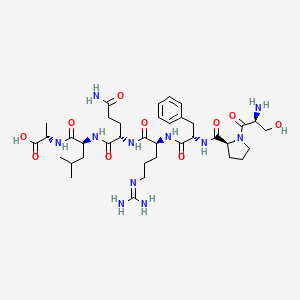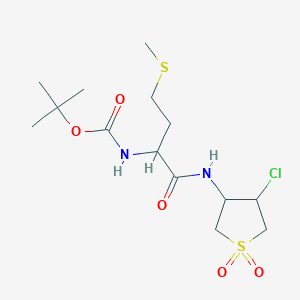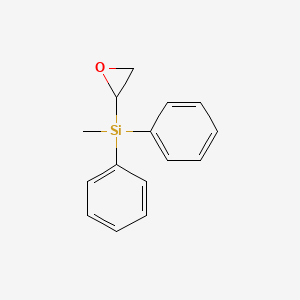
N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanomethyl group attached to a pentafluorobenzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with cyanomethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include substituted pentafluorobenzene derivatives.
Condensation Reactions: Products include imines or other nitrogen-containing heterocycles.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The cyanomethyl group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-carboxamide
- N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-thioamide
- N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-phosphonamide
Uniqueness
N-(Cyanomethyl)-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the highly electronegative fluorine atoms and the reactive cyanomethyl group makes this compound particularly versatile for various applications in research and industry.
Properties
CAS No. |
918311-91-8 |
|---|---|
Molecular Formula |
C8H3F5N2O2S |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
N-(cyanomethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide |
InChI |
InChI=1S/C8H3F5N2O2S/c9-3-4(10)6(12)8(7(13)5(3)11)18(16,17)15-2-1-14/h15H,2H2 |
InChI Key |
MMVJQNDRXSWGNG-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)

![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)

![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)

![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
